molecular formula C11H14BrNO B7572505 2-(2-Bromophenyl)-4-methylmorpholine

2-(2-Bromophenyl)-4-methylmorpholine

Cat. No.: B7572505
M. Wt: 256.14 g/mol
InChI Key: KPNKTJHIQGLLCT-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-methylmorpholine is an organic compound that belongs to the class of morpholine derivatives It features a bromine atom attached to the phenyl ring and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-methylmorpholine typically involves the reaction of 2-bromophenylamine with 4-methylmorpholine under specific conditions. One common method is the nucleophilic substitution reaction where 2-bromophenylamine reacts with 4-methylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-methylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-phenyl-4-methylmorpholine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 2-Phenyl-4-methylmorpholine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)-4-methylmorpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-methylmorpholine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the morpholine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-methylmorpholine: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-(2-Chlorophenyl)-4-methylmorpholine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    2-(2-Fluorophenyl)-4-methylmorpholine: Contains a fluorine atom, which can significantly alter its electronic properties and reactivity.

Uniqueness

2-(2-Bromophenyl)-4-methylmorpholine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in the synthesis of diverse chemical entities and in various research applications.

Properties

IUPAC Name

2-(2-bromophenyl)-4-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-13-6-7-14-11(8-13)9-4-2-3-5-10(9)12/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNKTJHIQGLLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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